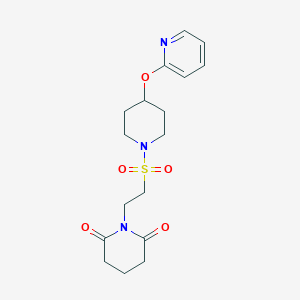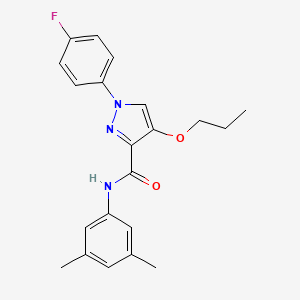![molecular formula C10H14F3NO2 B2873063 N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide CAS No. 2361658-09-3](/img/structure/B2873063.png)
N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide, also known as CP-544326, is a small molecule inhibitor of the interleukin-8 (IL-8) receptor CXCR1 and CXCR2. It was first synthesized in 2003 by Pfizer Inc. as a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. Since then, CP-544326 has been extensively studied for its therapeutic potential and mechanism of action.
Wirkmechanismus
N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide binds to the extracellular domain of CXCR1 and CXCR2, preventing the binding of their ligands, including IL-8. This results in the inhibition of downstream signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), which are involved in the regulation of cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide has been shown to have anti-inflammatory effects in various animal models of disease, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide has minimal effect on the viability of normal cells and tissues, indicating its potential as a selective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide is a potent and selective inhibitor of CXCR1 and CXCR2, making it a valuable tool for investigating the role of these receptors in disease. However, its use is limited by its poor solubility in aqueous solutions and its short half-life in vivo. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide is also subject to metabolism by cytochrome P450 enzymes, which may affect its pharmacokinetics and efficacy.
Zukünftige Richtungen
Future research on N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide may include the development of more potent and selective inhibitors of CXCR1 and CXCR2, as well as the investigation of its potential as a therapeutic agent in various diseases. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide may also be used in combination with other drugs to enhance its efficacy and reduce potential side effects. Further studies are needed to fully understand the mechanism of action of N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide and its potential as a therapeutic agent.
Synthesemethoden
N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide is synthesized through a multi-step process starting from 4-(trifluoromethyl)cyclohexanone. The key step involves the reaction of 4-(trifluoromethyl)cyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then converted to the desired product by reaction with propargyl bromide followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide has been widely used in scientific research to investigate the role of CXCR1 and CXCR2 in various diseases. It has been shown to inhibit the migration and activation of neutrophils, which are involved in the pathogenesis of inflammatory diseases. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide has also been studied for its potential as a therapeutic agent in cancer, as CXCR1 and CXCR2 are overexpressed in many tumor types and play a role in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c1-2-8(15)14-7-3-5-9(16,6-4-7)10(11,12)13/h2,7,16H,1,3-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCHJNRRNFHBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)
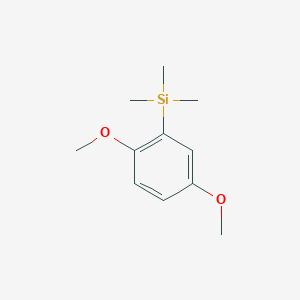
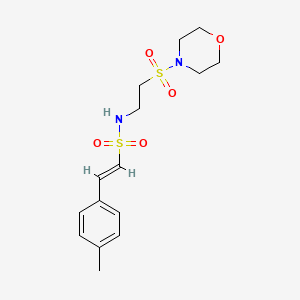
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)

![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2872990.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2872992.png)

![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)
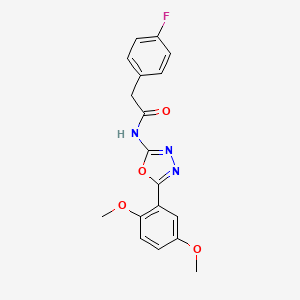
![methyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2872998.png)
